molecular formula C14H8O5 B15249090 1,3,5-Trihydroxyanthraquinone CAS No. 52431-73-9

1,3,5-Trihydroxyanthraquinone

Cat. No.: B15249090
CAS No.: 52431-73-9
M. Wt: 256.21 g/mol
InChI Key: NAOLWIGVYRIGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trihydroxyanthraquinone (CAS 52431-73-9) is a high-value anthraquinone derivative of significant interest in biochemical and pharmacological research. With a molecular formula of C₁₄H₈O₅ and a molecular weight of 256.21 g/mol, this compound serves as a critical intermediate and model compound in several cutting-edge scientific fields (Available at: https://www.chemblink.com/moreProducts/more52431-73-9.htm). In metabolic engineering, this compound (also referred to as AQ256) is biosynthesized from eight malonyl-CoA molecules via the type II polyketide synthase (PKS) pathway. Recent studies have successfully utilized engineered E. coli strains to significantly enhance the production of AQ256, establishing it as a promising scaffold for the biosynthesis of a wide range of malonyl-CoA-derived natural products (Available at: https://www.sciencedirect.com/org/science/article/pii/S2161506325003201). Anthraquinones, as a class, are under extensive investigation for their diverse pharmacological activities. Research indicates that specific hydroxy substitutions on the anthraquinone core can influence its biological potency. This compound is therefore a compound of interest in the search for novel bioactive molecules with potential antimicrobial, antifungal, and anticancer effects, making it a valuable tool for drug discovery and structure-activity relationship (SAR) studies (Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9263761/ and https://pubmed.ncbi.nlm.nih.gov/32646028/). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52431-73-9

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

1,3,5-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)13(18)7-2-1-3-9(16)11(7)14(8)19/h1-5,15-17H

InChI Key

NAOLWIGVYRIGTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Origin of Product

United States

Natural Occurrence, Isolation, and Distribution Within Biological Systems

Identification of 1,3,5-Trihydroxyanthraquinone and Related Anthraquinones in Plant Genera (e.g., Morinda citrifolia, Knoxia valerianoides)

Research into the chemical constituents of the plant genera Morinda and Knoxia has revealed a rich source of anthraquinone (B42736) compounds. However, the specific isomer this compound has not been reported in the available literature for Morinda citrifolia. Instead, a variety of other hydroxylated and methoxylated anthraquinones have been isolated from its roots, fruits, and leaves. researchgate.netmdpi.comjsmcentral.orgnumberanalytics.comphytojournal.comacademicjournals.orgworldscientific.comnih.gov For instance, studies on M. citrifolia roots have identified compounds such as 1,3,6-trihydroxy-2-methylanthraquinone and 2-methoxy-1,3,6-trihydroxyanthraquinone. researchgate.netphytojournal.com The fruit has been found to contain anthraquinones like moricitrifone and others with notable antiproliferative activities. mdpi.com

The genus Knoxia, particularly Knoxia valerianoides, is also a significant source of anthraquinones. nih.govou.edunih.govnih.govnih.gov While direct isolation of this compound is not documented, a derivative, 1,3,5-trihydroxy-2-ethoxymethyl-6-methoxyl-anthraquinone , has been successfully isolated from this plant. researchgate.netresearchgate.net Other related compounds found in K. valerianoides include 1,3,6-trihydroxy-2-formyl-9,10-anthraquinone and 1,3,6-trihydroxy-2-methoxymethylanthraquinone. nih.govnih.govnih.gov

The following table summarizes some of the anthraquinones identified in these two plant genera.

Table 1: Selected Anthraquinones Identified in Morinda citrifolia and Knoxia valerianoides

Compound Name Plant Source Reference
1,2-Dihydroxyanthraquinone Morinda citrifolia researchgate.net
1,3-Dihydroxy-2-methylanthraquinone Morinda citrifolia researchgate.net
1,3,6-Trihydroxy-2-methylanthraquinone Morinda citrifolia researchgate.net
2-Methoxy-1,3,6-trihydroxyanthraquinone Morinda citrifolia phytojournal.com
Moricitrifone Morinda citrifolia mdpi.com
Damnacanthal Morinda citrifolia, Knoxia valerianoides academicjournals.orgnih.gov
Rubiadin Morinda citrifolia, Knoxia valerianoides nih.govnih.gov
1,3,5-Trihydroxy-2-ethoxymethyl-6-methoxyl-anthraquinone Knoxia valerianoides researchgate.net
1,3,6-Trihydroxy-2-formyl-9,10-anthraquinone Knoxia valerianoides nih.gov
1,3,6-Trihydroxy-2-methoxymethylanthraquinone Knoxia valerianoides nih.govnih.govnih.gov

Occurrence in Fungal Metabolites (e.g.,Alternaria solani)

Fungi are prolific producers of a wide array of secondary metabolites, including a significant number of anthraquinones. nih.govou.edunih.gov Genera such as Aspergillus, Penicillium, Cortinarius, and Alternaria are known for synthesizing these pigments. nih.govnih.govresearchgate.net While many trihydroxyanthraquinone isomers like emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) and catenarin (B192510) are common fungal products, the specific isomer this compound is not prominently reported as a fungal metabolite in the reviewed literature. nih.govresearchgate.net

The plant pathogenic fungus Alternaria solani, the causative agent of early blight disease in tomatoes and potatoes, produces various mycotoxins. worldscientific.com However, current research has not specifically identified this compound as one of its metabolites. academicjournals.org Studies on other Alternaria species have identified different anthraquinone structures.

Table 2: Examples of Anthraquinones Produced by Fungi

Compound Name Fungal Source (Genus) Reference
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) Aspergillus, Penicillium, Dermocybe researchgate.netnih.gov
Physcion (Emodin-3-methyl-ether) Aspergillus, Dermocybe researchgate.netnih.gov
Catenarin (1,4,6,8-tetrahydroxy-3-methylanthraquinone) Alternaria, Pyrenophora researchgate.net
1,3,8-Trihydroxyanthraquinone Nigrospora sp., Halorosellinia sp. nih.govou.edu

Advanced Extraction Methodologies for Natural this compound and Analogs

The isolation of anthraquinones from natural matrices requires sophisticated and optimized extraction and purification strategies to achieve high yield and purity.

Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to traditional solvent-based methods for extracting natural products. researchgate.netspringernature.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its moderate critical temperature and pressure, non-toxicity, and low cost. SFE has been successfully applied to the extraction of anthraquinones from various plant sources, including the roots of Morinda citrifolia. nih.govresearchgate.netnih.gov

The efficiency of SFE is influenced by parameters such as temperature, pressure, and the use of co-solvents (modifiers) like ethanol (B145695) or methanol. nih.govmagtech.com.cnresearchgate.net For instance, one study on M. citrifolia roots using pressurized hot water extraction (a related technique) found the highest extraction yield at 220 °C. nih.gov Another study optimizing SFE for free anthraquinones from Polygonum cillinerve identified optimal conditions as 45°C and 35 MPa with ethanol as a modifier. magtech.com.cn This technology allows for selective extraction by manipulating the density and solvating power of the fluid, offering advantages in terms of reduced solvent consumption and higher purity of the extract. researchgate.net

Conventional solvent extraction remains a widely used technique for obtaining anthraquinones. numberanalytics.com Optimization of these protocols is crucial for maximizing yield. Common methods include maceration, heat-reflux, Soxhlet, and ultrasound-assisted extraction (UAE). numberanalytics.comnih.gov

Following extraction, a multi-step chromatographic process is typically required to separate and purify individual anthraquinones from the complex crude extract.

Thin-Layer Chromatography (TLC) is extensively used for the initial qualitative analysis and fractionation of anthraquinone extracts. jsmcentral.orgnih.govresearchgate.netresearchgate.net Different solvent systems, such as dichloromethane:methanol or toluene-acetone-formic acid, are used to achieve separation on silica (B1680970) gel plates. nih.govresearchgate.net The separated spots are often visualized under UV light or by spraying with a reagent like potassium hydroxide (B78521) (KOH), which imparts a distinct color to the anthraquinone bands. jsmcentral.orgresearchgate.net

Column Chromatography is the standard method for preparative scale purification. academicjournals.orgnih.gov The extract is passed through a column packed with a stationary phase, most commonly silica gel or Sephadex LH-20. phytojournal.comnih.gov A gradient of solvents with increasing polarity is used to elute the compounds based on their affinity for the stationary phase, allowing for the collection of purified fractions. phytojournal.comacademicjournals.org

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are advanced techniques used for final purification, quantification, and identification. nih.govnih.gov These methods, often coupled with mass spectrometry (HPLC-MS or HPTLC-MS), provide high resolution and sensitivity, enabling the precise identification of compounds even in complex mixtures. mdpi.comnih.gov Furthermore, techniques like centrifugal partition chromatography (CPC) have proven effective for the fractionation of fungal anthraquinones. nih.gov

Synthetic Methodologies and Chemical Derivatization of 1,3,5 Trihydroxyanthraquinone

De Novo Synthesis of the Anthraquinone (B42736) Scaffold

De novo strategies focus on building the three-ring anthraquinone system from simpler, non-anthraquinoid precursors. These methods are versatile and allow for the introduction of desired substitution patterns from the outset. Key approaches include condensation reactions, Friedel-Crafts acylation, and Diels-Alder cycloadditions.

Condensation Reactions (e.g., Symmetrical Condensation of 3,5-dihydroxybenzoic acid)

Condensation reactions represent a classical approach to anthraquinone synthesis. In principle, the symmetrical condensation of two molecules of a substituted benzoic acid could be envisioned to form the anthraquinone core. For the synthesis of 1,3,5,7-tetrahydroxyanthraquinone, for instance, a symmetrical condensation of 3,5-dihydroxybenzoic acid would be a logical, albeit challenging, route.

Reaction TypePrecursor(s)Catalyst/ConditionsProductReference
Condensationmeta-Hydroxybenzoic acidAlCl₃/NaCl melt, 170-210°C1,5-Dihydroxyanthraquinone (B121750) rsc.org
Condensationmeta-Hydroxybenzoic acidSulfuric AcidPredominantly 2,6-Dihydroxyanthraquinone (B191064) rsc.org

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for constructing the anthraquinone skeleton. nih.govontosight.ai The typical pathway involves the reaction of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) (or a substituted derivative) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govmdpi.com This reaction first forms a 2-benzoylbenzoic acid intermediate, which is then induced to cyclize via intramolecular acylation in the presence of a strong acid like concentrated sulfuric acid to yield the anthraquinone ring system.

For the synthesis of a 1,3,5-trihydroxy-substituted anthraquinone, a plausible retrosynthetic analysis would involve the Friedel-Crafts reaction between phthalic anhydride and 1,3,5-trihydroxybenzene (phloroglucinol) or a protected derivative. The regioselectivity of the initial acylation is a critical factor. In a related synthesis, 3,5-dihydroxybenzoic acid was used as a starting material, which, after several steps, underwent a highly regioselective Friedel-Crafts acylation to afford a key ketone intermediate. sigmaaldrich.com

Modern variations of this reaction aim to improve its environmental footprint by using solvent-free, mechanochemical conditions. nih.gov Ball-milling has been shown to effectively promote Friedel-Crafts acylation between various aromatic hydrocarbons and phthalic anhydride using AlCl₃, affording high yields without the need for toxic solvents. nih.gov

Aromatic SubstrateAcylating AgentCatalystKey IntermediateFinal StepReference
BenzenePhthalic AnhydrideAlCl₃o-Benzoylbenzoic acidH₂SO₄ Cyclization mdpi.com
PyrenePhthalic AnhydrideAlCl₃ (mechanochemical)2-(1-Pyrenoyl)benzoic acidNot specified nih.gov
Ester of 3,5-dihydroxybenzoic acid2-Chlorobenzoyl chlorideNot specifiedKetone intermediateMulti-step synthesis sigmaaldrich.com

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for constructing the six-membered ring of the anthraquinone system with a high degree of control over regioselectivity and stereoselectivity. rsc.orgyoutube.com This strategy typically involves the reaction of a substituted 1,4-naphthoquinone (B94277) (the dienophile) with a suitably functionalized 1,3-butadiene (B125203) derivative (the diene). researchgate.netnih.gov Subsequent oxidation or aromatization of the resulting cycloadduct furnishes the anthraquinone scaffold.

The regiochemical outcome of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. youtube.comnih.gov For example, installing electron-donating groups on the terminal rings of an anthracene (B1667546) precursor can override the natural tendency for reactions to occur at the central ring, allowing for functionalization at the desired positions. youtube.com This level of control is crucial for synthesizing complex, highly substituted anthraquinones. researchgate.net The versatility of this approach allows for a modular assembly, where complex dienes and dienophiles can be prepared separately and then combined to create a wide array of functionalized anthraquinone derivatives. researchgate.netwikipedia.org

Directed Synthesis of 1,3,5-Trihydroxyanthraquinone

Directed synthesis involves modifying a pre-formed anthraquinone or a closely related precursor. These methods rely on achieving regioselective reactions to introduce functional groups at specific positions on the aromatic core.

Regioselective Hydroxylation Techniques

The direct, regioselective introduction of hydroxyl groups onto an anthraquinone core is a significant synthetic challenge due to the relative inertness of the C-H bonds and the potential for multiple products. However, several strategies have been developed to achieve this transformation.

One common method involves a halogenation-substitution sequence. For instance, an anthraquinone can be selectively brominated, and the resulting bromo-derivative can then be subjected to hydroxylation, often using sulfuric acid in the presence of boric acid at elevated temperatures. google.com The boric acid plays a crucial role in facilitating the hydroxyl group's introduction, particularly at peri positions (e.g., 1, 4, 5, 8).

Another approach is the Thiele-Winter acetoxylation, where a quinone is treated with acetic anhydride and an acid catalyst to yield a triacetoxy derivative. Subsequent hydrolysis furnishes the corresponding hydroxyhydroquinone, which can be oxidized to the target hydroxyquinone. mdpi.com

Modern C-H activation chemistry offers more direct routes. The use of directing groups can control the position of functionalization. nih.govrsc.org A directing group, temporarily attached to the molecule, positions a metal catalyst (e.g., palladium, rhodium) to activate a specific C-H bond (e.g., meta to the group), allowing for subsequent C-O bond formation. nih.govuky.edu While not yet specifically demonstrated for this compound, this principle allows for hydroxylation at positions that are not easily accessible through classical electrophilic substitution. rsc.org

The Baeyer-Villiger oxidation represents another potential, albeit indirect, route. This reaction converts ketones to esters using peroxyacids. sigmaaldrich.comwikipedia.orgnih.gov In the context of quinones, enzymatic Baeyer-Villiger monooxygenases (BVMOs) can catalyze ring cleavage, a process that involves hydroxylation steps and is fundamental to the biosynthesis of various natural products. nih.govresearchgate.net While typically associated with ring-opening, the underlying enzymatic hydroxylation mechanisms offer insights into potential biocatalytic approaches for targeted hydroxylation.

MethodReagents/CatalystKey FeaturesReference
Halogenation-HydroxylationBr₂, then H₂SO₄/Boric AcidMulti-step process, good for peri-hydroxylation google.com
Thiele-Winter AcetoxylationAcetic Anhydride, Acid CatalystForms acetoxy intermediates, followed by hydrolysis and oxidation mdpi.com
Directing Group C-H ActivationPd, Rh, or other metalsEnables functionalization at specific, otherwise unreactive, positions nih.govrsc.org
Baeyer-Villiger OxidationPeroxyacids or BVMO enzymesTypically leads to ring cleavage but involves hydroxylation nih.govwikipedia.org

Decarboxylation of Precursor Molecules (e.g., Emodic Acid)

Decarboxylation, the removal of a carboxyl group (-COOH), is a viable final step in a synthetic sequence if an appropriately substituted anthraquinone carboxylic acid can be prepared. This reaction is typically achieved by heating the carboxylic acid in a high-boiling solvent, often in the presence of a metal catalyst like copper powder. google.com For example, 1-aminoanthraquinone-2-carboxylic acid can be effectively decarboxylated to 1-aminoanthraquinone (B167232) in solvents such as pyridine (B92270) or N-methylpyrrolidone at high temperatures. google.com

The prompt specifically mentions the decarboxylation of Emodic acid. Emodic acid is chemically known as 4,5,7-trihydroxyanthraquinone-2-carboxylic acid. The decarboxylation of this molecule would remove the carboxylic acid group at the C-2 position. Based on the standard numbering of the anthraquinone core, this would result in the formation of 1,3,8-trihydroxyanthraquinone, an isomer of the target compound. Therefore, to synthesize this compound via this method, a different precursor, namely 2,4,6-trihydroxy-9,10-dioxoanthracene-1-carboxylic acid, would be required. The general principle of decarboxylation remains a valid synthetic strategy, provided the correct carboxylic acid precursor is used.

Functionalization and Derivatization Strategies for this compound Analogs

The strategic modification of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. These modifications can be broadly categorized into several key strategies, including the alkylation and acylation of the hydroxyl groups, the introduction of various functional groups onto the anthraquinone core, the reduction to form anthrone (B1665570) derivatives, and the development of novel fused heterocyclic rings.

Alkylation and Acylation of Hydroxyl Groups

The hydroxyl groups of this compound are primary sites for chemical modification through alkylation and acylation reactions. These reactions serve to alter the polarity, solubility, and steric profile of the parent molecule, which can in turn influence its chemical and biological properties.

Alkylation, the introduction of an alkyl group, can be achieved using various alkylating agents in the presence of a suitable base. The choice of base and reaction conditions can influence the degree and regioselectivity of the alkylation. For instance, the use of a mild base might favor the mono-alkylation of the most acidic hydroxyl group, while stronger bases and an excess of the alkylating agent can lead to poly-alkylation.

Acylation involves the introduction of an acyl group, typically from an acid chloride or anhydride, to one or more of the hydroxyl groups. This transformation results in the formation of ester derivatives. Similar to alkylation, the extent of acylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These acylated derivatives often exhibit different chemical reactivity and solubility compared to the parent triol. A convenient method for the synthesis of related 2-hydroxy-1,4-naphthoquinones from β-ketoesters has been reported using a one-pot aryne acyl-alkylation/condensation procedure. rsc.org

Reaction Type Reagents and Conditions Product Type Key Features
AlkylationAlkyl halides (e.g., CH3I, C2H5Br), Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF)O-alkylated derivativesModifies polarity and solubility; degree of alkylation can be controlled.
AcylationAcyl chlorides (e.g., CH3COCl), Acid anhydrides (e.g., (CH3CO)2O), Base (e.g., Pyridine, Et3N)O-acylated (ester) derivativesAlters chemical reactivity and solubility; can serve as a protecting group strategy.

Introduction of Halogen, Nitrogen, and Sulfur Functionalities

The introduction of halogen, nitrogen, and sulfur-containing functional groups onto the anthraquinone core represents another important avenue for creating structural diversity. These modifications can significantly impact the electronic properties and potential intermolecular interactions of the resulting analogues.

Halogenation of the aromatic rings can be achieved through electrophilic substitution reactions. The position of substitution is directed by the existing hydroxyl groups. The introduction of halogens can alter the lipophilicity and metabolic stability of the molecule.

The incorporation of nitrogen-containing moieties can be accomplished through various methods, including nitration followed by reduction to an amino group, or through nucleophilic aromatic substitution reactions where a leaving group on the ring is displaced by a nitrogen nucleophile. These amino derivatives can then be further functionalized. A common qualitative method for detecting nitrogen, as well as sulfur and halogens, in organic compounds is the Lassaigne's test, which involves fusing the compound with sodium metal to convert these elements into ionic forms. byjus.comunacademy.comallen.invedantu.comadichemistry.com

Sulfur functionalities can be introduced through reactions such as sulfonation or by reacting the anthraquinone with sulfur-based nucleophiles under appropriate conditions. The resulting sulfonic acids or thioether derivatives can exhibit distinct chemical and physical properties. The Lassaigne's test is also employed for the detection of sulfur. byjus.comunacademy.comallen.inadichemistry.com

Functional Group Synthetic Approach Potential Reagents Significance of Modification
HalogenElectrophilic HalogenationX2 (Cl2, Br2), Lewis AcidAlters lipophilicity and electronic properties.
NitrogenNitration followed by ReductionHNO3/H2SO4, then Sn/HCl or H2/PdIntroduces a versatile functional group for further derivatization.
SulfurSulfonationSO3/H2SO4Increases water solubility and introduces a charged group.

Synthesis of Anthrone Derivatives via Reduction

Reduction of the anthraquinone core of this compound leads to the formation of the corresponding anthrone derivatives. This transformation involves the reduction of one of the carbonyl groups of the quinone system to a methylene (B1212753) group, while the other carbonyl is converted to a hydroxyl group.

This reduction can be accomplished using various reducing agents. The choice of reducing agent and reaction conditions is crucial to selectively reduce the quinone system without affecting the hydroxyl groups on the aromatic ring. Common reducing agents for this purpose include sodium dithionite (B78146) (Na2S2O4) or catalytic hydrogenation. The resulting anthrone exists in equilibrium with its tautomeric form, the anthranol. The position of this equilibrium is influenced by the solvent and the substitution pattern on the aromatic rings.

Reducing Agent Reaction Conditions Product Key Features of Transformation
Sodium Dithionite (Na2S2O4)Aqueous or alcoholic solution1,3,5-TrihydroxyanthroneSelective reduction of the quinone system.
Catalytic HydrogenationH2, Catalyst (e.g., Pd/C)1,3,5-TrihydroxyanthroneCan also reduce other functional groups under harsher conditions.

Development of Novel Heterocyclic Rings Fused to the Anthraquinone Core

A more advanced derivatization strategy involves the construction of new heterocyclic rings fused to the this compound scaffold. This approach leads to the formation of complex, polycyclic aromatic systems with potentially novel chemical and biological properties.

The synthesis of these fused heterocycles typically involves multi-step sequences. For example, functional groups introduced onto the anthraquinone core, such as amino or hydroxyl groups, can serve as handles for subsequent cyclization reactions. The type of heterocycle formed depends on the nature of the functional groups and the reagents used for the cyclization. For instance, an ortho-amino-hydroxyanthraquinone could be a precursor for the synthesis of a fused oxazole (B20620) or thiazole (B1198619) ring. There are various established strategies for the synthesis of five and six-membered heterocyclic rings that can be adapted for this purpose. researchgate.netresearchgate.netyoutube.comslideshare.netyoutube.comnih.govresearchgate.net

Heterocyclic Ring Type General Synthetic Strategy Potential Precursors on Anthraquinone Core
Fused PyrazoleReaction of a 1,3-dicarbonyl derivative with hydrazine.An acylated derivative of this compound.
Fused Oxazole/ThiazoleCyclization of an ortho-amino-hydroxy or ortho-amino-thio derivative.An amino and hydroxyl/thiol group in adjacent positions.
Fused PyridineCondensation reactions involving an amino group and a 1,3-dicarbonyl compound.An amino-functionalized this compound.

Biosynthetic Pathways and Metabolic Engineering of Anthraquinone Production

Elucidation of Polyketide Biosynthetic Pathway in Fungi

In fungi, the biosynthesis of anthraquinones proceeds via the polyketide pathway, a route that constructs complex carbon skeletons from simple two-carbon units. nih.gov This pathway is the sole reported method for anthraquinone (B42736) biosynthesis in fungi and is responsible for producing a wide array of aromatic metabolites. nih.gov The core of this process is driven by large, multifunctional enzymes known as polyketide synthases.

Polyketide synthases (PKSs) are central to the biosynthesis of anthraquinones in fungi. wikipedia.org These enzymes catalyze the assembly of a polyketide chain through the sequential condensation of small carboxylic acid units. The process begins with a starter unit, typically acetyl-CoA, which is extended by several malonyl-CoA units. researchgate.net In the case of many fungal anthraquinones, the backbone is formed from one acetyl-CoA unit and seven malonyl-CoA units, creating an octaketide chain. researchgate.netnih.gov

Fungal anthraquinones are typically synthesized by non-reducing polyketide synthases (NR-PKSs). nih.gov These enzymes contain an acyl carrier protein (ACP) domain, which holds the growing polyketide chain as a thioester during synthesis. wikipedia.org The NR-PKS iteratively adds the malonyl-CoA extender units, but unlike reducing PKSs, it does not reduce the keto groups formed after each condensation, leading to a poly-β-keto chain that is primed for cyclization into an aromatic structure. nih.gov

Table 1: Key Components in the Fungal Polyketide Pathway for Anthraquinone Biosynthesis

Component Role
Polyketide Synthase (PKS) A multi-domain enzyme that catalyzes the formation of polyketides. wikipedia.org
Non-Reducing PKS (NR-PKS) Type of PKS common in fungi that produces aromatic polyketides. nih.gov
Acetyl-CoA The typical starter unit for the polyketide chain. researchgate.net
Malonyl-CoA The extender unit used for the iterative elongation of the polyketide chain. researchgate.net

| Acyl Carrier Protein (ACP) | A domain within the PKS that covalently holds the growing polyketide intermediate. wikipedia.org |

Once the linear octaketide chain is assembled on the PKS, it must be folded and cyclized in a specific manner to form the tricyclic anthraquinone core. This process is not random; it is controlled by the PKS and associated enzymes, which dictate the regioselectivity of the aldol-type condensations. nih.gov The folding pattern determines which carbons of the chain will react to form the rings.

For typical fungal anthraquinones like emodin (B1671224), the folding of the octaketide precursor facilitates specific intramolecular aldol (B89426) condensations. The cyclization cascade is a complex process that involves sequential ring formation. For instance, a C6-C11 cyclization can form the first ring, followed by a C4-C9 cyclization for the second ring. Subsequent dehydration and enolization reactions lead to the formation of a stable aromatic system. The final cyclization and subsequent oxidation steps produce the characteristic anthraquinone scaffold. nih.gov The specific folding and cyclization pattern is a key determinant of the final anthraquinone structure. nih.gov

Chorismate/o-Succinylbenzoic Acid Pathway in Higher Plants

In higher plants, particularly within families like the Rubiaceae, a different and more complex biosynthetic route, the chorismate/o-succinylbenzoic acid pathway, is responsible for producing anthraquinones. researchgate.netresearchgate.net This pathway combines intermediates from primary metabolism, specifically the shikimate and tricarboxylic acid (TCA) cycles, to construct the anthraquinone skeleton. researchgate.net

The construction of the anthraquinone molecule in plants is a multipart process. Rings A and B of the anthraquinone core are derived from the shikimate pathway via chorismate. researchgate.netnih.gov The pathway proceeds as follows:

Chorismate to Isochorismate : The enzyme isochorismate synthase (ICS) converts chorismate, a key branch-point metabolite from the shikimate pathway, into isochorismate. nih.govnih.gov

Formation of o-Succinylbenzoic Acid (OSB) : Isochorismate then reacts with α-ketoglutarate (from the TCA cycle) in a reaction catalyzed by o-succinylbenzoate synthase (OSBS). nih.gov

Activation and Cyclization : OSB is activated by conversion to its CoA ester by OSB:CoA ligase. This activated intermediate then undergoes a ring-closure reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone. nih.gov

Prenylation : The final step is the addition of ring C. This is achieved through the prenylation of DHNA with an isoprenoid unit, isopentenyl diphosphate (B83284) (IPP) or its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov

Plants possess a unique metabolic duality, having two distinct pathways for the synthesis of the universal isoprenoid precursors, IPP and DMAPP. nih.govoup.com

Mevalonic Acid (MVA) Pathway : Located in the cytosol, the MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonic acid. nih.gov A series of phosphorylation and decarboxylation reactions then yields IPP. nih.gov This pathway is also found in animals and fungi. nih.gov

Methylerythritol Phosphate (B84403) (MEP) Pathway : This pathway operates in the plastids of plants, as well as in most eubacteria and green algae. oup.comnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.org A sequence of enzymatic steps then leads to the formation of both IPP and DMAPP. nih.gov

While the MVA pathway is cytosolic and the MEP pathway is plastidial, there is evidence of a "cross-talk" between the two, allowing for the exchange of isoprenoid precursors between these compartments. oup.comznaturforsch.com The IPP used for anthraquinone biosynthesis in the Rubiaceae has been shown to originate from the MEP pathway. researchgate.net

Table 2: Key Precursors and Enzymes in the Plant Chorismate/OSB Pathway

Component Type Role
Shikimic Acid Precursor Starting material for the shikimate pathway leading to chorismate.
Chorismate Precursor Branch-point intermediate that enters the anthraquinone-specific pathway. nih.gov
α-Ketoglutarate Precursor TCA cycle intermediate that condenses with isochorismate. researchgate.net
Isopentenyl Diphosphate (IPP) Precursor Isoprenoid unit that forms Ring C of the anthraquinone. researchgate.net
Isochorismate Synthase (ICS) Enzyme Catalyzes the conversion of chorismate to isochorismate. nih.gov
o-Succinylbenzoate Synthase (OSBS) Enzyme Catalyzes the formation of o-succinylbenzoic acid. nih.gov

| OSB:CoA Ligase | Enzyme | Activates OSB for the final ring-closure reaction. nih.gov |

Comparative Analysis of Biosynthetic Routes in Different Organisms (Plants vs. Fungi)

The biosynthetic strategies for anthraquinone production in plants and fungi are fundamentally different, reflecting their distinct evolutionary paths. The primary distinction lies in the origin of the carbon atoms that make up the tricyclic anthraquinone core. nih.govfu-berlin.de

Fungal Pathway (Polyketide) : In fungi, the entire anthraquinone skeleton is assembled from a single type of building block derived from acetate (B1210297). nih.govresearchgate.net A non-reducing polyketide synthase constructs a C16 octaketide chain from one acetyl-CoA and seven malonyl-CoA units, which then cyclizes to form the final structure. This results in anthraquinones that are often substituted on both terminal rings (A and C). researchgate.netfu-berlin.de

Plant Pathway (Chorismate/o-Succinylbenzoic Acid) : Higher plants utilize a composite pathway. Rings A and B are derived from the shikimate pathway (via chorismate) and the TCA cycle (via α-ketoglutarate). researchgate.net Ring C, however, is derived from an isoprenoid precursor (IPP/DMAPP), which is synthesized via either the MVA or MEP pathway. researchgate.net This method typically produces anthraquinones, like those in the Rubiaceae family, that are substituted only on one of the terminal rings. fu-berlin.de

This fundamental difference in biosynthetic origin—a unified polyketide route in fungi versus a hybrid shikimate-isoprenoid route in plants—is the most significant distinction between the two systems.

Table 3: Comparison of Anthraquinone Biosynthesis in Fungi and Plants

Feature Fungi Higher Plants
Primary Pathway Polyketide Pathway nih.gov Chorismate / o-Succinylbenzoic Acid Pathway researchgate.net
Precursors for Rings A & B Acetyl-CoA, Malonyl-CoA researchgate.net Shikimic Acid, Chorismate, α-Ketoglutarate researchgate.net
Precursor for Ring C Acetyl-CoA, Malonyl-CoA researchgate.net Isopentenyl Diphosphate (IPP) researchgate.net
Key Intermediate Polyketide Chain (e.g., octaketide) researchgate.net o-Succinylbenzoic Acid (OSB) nih.gov
Typical Substitution Pattern Both terminal rings (A and C) are often substituted. fu-berlin.de Typically substituted on only one terminal ring. fu-berlin.de

| Location of IPP Synthesis | Mevalonic Acid (MVA) Pathway (cytosolic) nih.gov | MVA (cytosolic) and MEP (plastidial) Pathways oup.com |

Strategies for Metabolic Engineering of Anthraquinone Biosynthesis

Enhancement of Specific Pathway Fluxes

One approach to achieve this is through the overexpression of key rate-limiting enzymes in the precursor pathways. For instance, studies on other secondary metabolites have shown that overexpressing genes such as those for 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) from the MEP pathway can lead to an increased supply of isopentenyl diphosphate (IPP), a crucial building block for the C-ring of Rubia-type anthraquinones. nih.govnih.gov Similarly, enhancing the shikimate pathway by overexpressing enzymes like shikimate kinase (SK) or shikimate dehydrogenase (SD) can increase the pool of chorismate, a direct precursor to the A and B rings. nih.gov

Table 1: Key Enzymes for Enhancing Anthraquinone Precursor Flux

Enzyme Pathway Function Potential Impact of Overexpression
1-deoxy-D-xylulose-5-phosphate synthase (DXS) MEP Pathway Catalyzes the first committed step in the MEP pathway. nih.gov Increased supply of IPP for the C-ring of anthraquinones. nih.gov
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) MEP Pathway A key regulatory enzyme in the MEP pathway. nih.gov Enhanced metabolic flux towards IPP biosynthesis. nih.gov
Isochorismate synthase (ICS) Shikimate Pathway Converts chorismate to isochorismate. nih.gov Increased precursor pool for the A and B rings of anthraquinones. nih.gov
o-succinylbenzoate synthase (OSBS) Anthraquinone Biosynthesis A key enzyme in the formation of the anthraquinone skeleton. nih.gov Direct enhancement of the anthraquinone-specific pathway. nih.gov
Shikimate kinase (SK) Shikimate Pathway Phosphorylates shikimate. nih.gov Increased production of chorismate. nih.gov

Heterologous Expression of Biosynthetic Genes

Heterologous expression, which involves introducing the genes responsible for a biosynthetic pathway from one organism into a more easily manageable host, is a cornerstone of modern metabolic engineering. nih.govnih.govwikipedia.org This strategy is particularly valuable when the native producer of a compound is difficult to cultivate or genetically manipulate. nih.gov For the production of 1,3,5-Trihydroxyanthraquinone, the genes encoding the necessary biosynthetic enzymes, particularly the type III polyketide synthase (PKS) responsible for forming the core anthraquinone structure, can be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govfrontiersin.org

The process typically involves identifying and isolating the biosynthetic gene cluster for the target anthraquinone. nih.gov These clusters often contain all the genes required for the synthesis of the final product from common cellular precursors. Once identified, the gene cluster can be cloned into an expression vector and introduced into a suitable host organism. wikipedia.org The host's cellular machinery then transcribes and translates these genes, leading to the production of the desired compound.

Successful heterologous expression often requires optimization of various factors, including codon usage of the introduced genes to match the host organism, balancing the expression levels of different enzymes in the pathway, and engineering the host's metabolism to provide a sufficient supply of necessary precursors and cofactors. nih.gov For instance, the production of polyketides in a heterologous host can be improved by engineering the host to overproduce acetyl-CoA and malonyl-CoA, the primary building blocks for polyketide synthesis. frontiersin.org

Table 2: Examples of Heterologous Expression of Type III Polyketide Synthases

Enzyme Native Source Host Organism Product(s)
Chalcone Synthase (CHS) Petunia hybrida Escherichia coli Naringenin chalcone
Stilbene Synthase (STS) Vitis vinifera Saccharomyces cerevisiae Resveratrol
2-Pyrone Synthase (2-PS) Gerbera hybrida Saccharomyces cerevisiae Triacetic acid lactone frontiersin.org

While specific examples of the heterologous production of this compound are not extensively documented in publicly available research, the principles established from the successful production of other polyketides provide a clear roadmap for future efforts. The identification and heterologous expression of the specific type III PKS and any necessary modifying enzymes from the native producer of this compound would be a critical step towards its sustainable and scalable biotechnological production.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Research

High-Resolution Mass Spectrometry (HR-ESI-MS) in Elucidating Complex Structures

High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is a powerful tool for determining the elemental composition and elucidating the structures of complex molecules like 1,3,5-Trihydroxyanthraquinone and its derivatives. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of molecular formulas.

For instance, in the study of anthraquinone (B42736) derivatives, HR-ESI-MS has been used to confirm the molecular formula of newly synthesized compounds. The negative-ion HR-ESI-MS of one such derivative, C₁₅H₁₀O₅, showed a prominent [M-H]⁻ peak at m/z 269.0451, which is in close agreement with the calculated value of 269.0455. researchgate.net This level of precision is crucial for distinguishing between isomers and confirming the identity of a compound. Similarly, the molecular formula of another anthraquinone, C₁₆H₁₂O₄, was confirmed by a high-resolution electron impact mass spectrometry (HREIMS) molecular ion peak at m/z 268.0734, corresponding to the calculated value of 268.0736. conicet.gov.ar

In the context of identifying natural products in complex mixtures, such as grains, ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (Q-Orbitrap MS) has been employed. This method was used to identify rubrofusarin (B1680258), a related naphthoquinone, by matching the exact mass of the protonated molecule [M+H]⁺ at m/z 273.0757. nih.govresearchgate.net The high resolution and accuracy of the Orbitrap mass analyzer are instrumental in differentiating compounds with very similar masses, which is often the case in metabolomic studies. nih.gov Furthermore, the fragmentation patterns observed in the tandem mass spectra (MS/MS) provide structural information that helps in the definitive identification of the compounds. nih.govresearchgate.net

The analysis of a bianthraquinone derivative with the molecular formula C₃₀H₁₈O₈ was supported by positive-ion fast atom bombardment-mass spectrometry (FAB-MS), which showed a pseudomolecular ion [M+H]⁺ peak at m/z 507, consistent with the calculated molecular weight of 506. conicet.gov.ar

Table 1: High-Resolution Mass Spectrometry Data for Anthraquinone-Related Compounds

Compound Molecular Formula Ionization Mode Observed m/z Calculated m/z Reference
Anthraquinone Derivative C₁₅H₁₀O₅ (-) HR-ESI-MS 269.0451 [M-H]⁻ 269.0455 researchgate.net
Anthraquinone Derivative C₁₆H₁₂O₄ HREIMS 268.0734 [M]⁺ 268.0736 conicet.gov.ar
Rubrofusarin C₁₅H₁₂O₅ Q-Orbitrap MS 273.0757 [M+H]⁺ Not Specified nih.govresearchgate.net
Bianthraquinone Derivative C₃₀H₁₈O₈ (+) FAB-MS 507 [M+H]⁺ 506 (MW) conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its analogs. Through various NMR experiments, such as ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) techniques like COSY, HMQC, and HMBC, detailed information about the carbon skeleton, proton environments, and connectivity within the molecule can be obtained.

The ¹H-NMR spectrum of an anthraquinone derivative (C₁₅H₁₀O₅) revealed characteristic signals for aromatic protons. researchgate.net These included a pair of meta-coupled protons at δ 6.65 (d, J=2.5 Hz) and δ 7.24 (d, J=2.5 Hz), and an ABX system of aromatic protons at δ 7.63 (d, J=2.5 Hz), δ 7.40 (dd, J=8.5, 2.5 Hz), and δ 8.21 (d, J=8.5 Hz). researchgate.net The spectrum also showed a signal for a hydrogen-bonded phenolic hydroxyl group at δ 12.95 (s). researchgate.net

For rubrofusarin, a related naphthopyrone, ¹H-NMR spectra have shown a chelated hydroxyl group signal at a significantly downfield shift of δH 14.91. researchgate.net The ¹³C-NMR spectrum of rubrofusarin displayed 15 carbon signals, which were assigned to various carbons in the molecule, including methines, oxygenated sp² carbons, and a carbonyl carbon of a γ-lactone at δC 185.0. researchgate.netresearchgate.net

2D NMR experiments are crucial for establishing the connectivity between protons and carbons. For example, the HMBC (Heteronuclear Multiple Bond Correlation) spectrum of an anthraquinone derivative showed correlations that confirmed the position of a methoxy (B1213986) group. researchgate.net Similarly, for a bianthraquinone, 2D NMR experiments like NOESY and COLOC were recorded for the first time to aid in its structural determination. conicet.gov.ar

The table below summarizes some of the characteristic NMR data for anthraquinone and related structures.

Table 2: Representative ¹H and ¹³C NMR Data for Anthraquinone-Related Scaffolds

Compound/Scaffold Nucleus Chemical Shift (δ) in ppm Multiplicity/Coupling Constant (J) Assignment Reference
Anthraquinone Derivative ¹H 6.65 d, J=2.5 Hz H-2 researchgate.net
¹H 7.24 d, J=2.5 Hz H-4 researchgate.net
¹H 7.63 d, J=2.5 Hz H-5 researchgate.net
¹H 7.40 dd, J=8.5, 2.5 Hz H-7 researchgate.net
¹H 8.21 d, J=8.5 Hz H-8 researchgate.net
¹H 12.95 s OH-1 (hydrogen-bonded) researchgate.net
Rubrofusarin ¹H 14.91 s Chelated OH researchgate.net
¹H 6.47, 6.70 d (meta-coupled) Aromatic Protons researchgate.net
¹H 6.04 s Aromatic Proton researchgate.net
¹³C 185.0 - Carbonyl (γ-lactone) researchgate.netresearchgate.net
¹³C 162.3-160.9 - sp²-oxy carbons researchgate.net
¹³C 107.5-97.9 - sp² methines researchgate.net

Electrochemical Analytical Techniques for Redox Property Characterization and Reaction Mechanism Studies (e.g., Voltammetry of Immobilized Microparticles)

Electrochemical techniques, such as cyclic voltammetry (CV), are fundamental in characterizing the redox properties of anthraquinone derivatives. These methods provide insights into the electron transfer processes, redox potentials, and stability of the electrochemically generated species. The technique of voltammetry of immobilized microparticles is particularly useful for studying the electrochemistry of insoluble organic compounds. researchgate.net

Studies on various anthraquinone derivatives have demonstrated their rich electrochemical behavior. For instance, the cyclic voltammograms of 1-amino-, 1-ethylamino-, and 1-(diethylamino)-anthraquinone in acetonitrile (B52724) have been recorded to understand their redox properties. researchgate.net The reduction of anthraquinones typically proceeds in two successive one-electron steps, forming a radical anion and then a dianion. researchgate.net

In the context of energy storage applications, the electrochemical performance of 1,3,5,7-tetrahydroxyanthraquinone (1,3,5,7-THAQ) has been investigated. nju.edu.cnresearchgate.net Cyclic voltammetry revealed that 1,3,5,7-THAQ exhibits good electrochemical reversibility. nju.edu.cn Its redox potential was measured to be -0.86 V versus an Ag/AgCl electrode in an alkaline medium (pH 14). nju.edu.cn This low redox potential makes it a suitable anolyte material for aqueous redox flow batteries. nju.edu.cnresearchgate.net Post-cycling analysis of the electrolyte confirmed the excellent stability of the 1,3,5,7-THAQ molecule, with no signs of electrochemical polymerization in a highly alkaline environment. nju.edu.cn

The indirect cathodic reduction of dispersed indigo (B80030) using 1,2-dihydroxy-9,10-anthraquinone-3-sulphonate (Alizarin Red S) as a mediator has also been studied using cyclic voltammetry. researchgate.net The presence of indigo led to an increase in the diffusion-controlled cathodic peak current, indicating a mediated electron transfer process. researchgate.net

Table 3: Redox Potentials of Selected Anthraquinone Derivatives

Compound Technique Medium Redox Potential (vs. Reference Electrode) Reference
1,3,5,7-Tetrahydroxyanthraquinone Cyclic Voltammetry 2.0 M KOH (pH 14) -0.86 V (vs. Ag/AgCl) nju.edu.cn
1,3,5,7-Tetrahydroxyanthraquinone Cyclic Voltammetry pH 14 -0.68 V (vs. SHE) nju.edu.cnresearchgate.net
Alizarin (B75676) Red S (mediator for indigo reduction) Cyclic Voltammetry 0.1 M NaOH Oxidation of reduced indigo at -650 mV (vs. Ag/AgCl, 3 M KCl) researchgate.net

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS) for Bioactive Compound Identification in Complex Mixtures

Hyphenated chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for the identification and quantification of bioactive compounds in complex matrices. This approach combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

The application of ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (UHPLC/Q-Orbitrap MS) has been pivotal in identifying and quantifying rubrofusarin and its isomer in various grain samples like maize, rice, and wheat. nih.govacs.orgacs.org This technique allowed for the detection of rubrofusarin at concentrations ranging from 0.815 to 61.86 µg/kg. nih.govacs.org The high resolution of the Q-Orbitrap MS enables the confident identification of compounds based on their accurate mass and isotopic patterns. nih.gov Furthermore, the data-dependent MS/MS scans provide fragmentation data that serve as a structural fingerprint for the compound, confirming its identity even at trace levels. nih.govacs.org

In one study, the analysis of Fusarium graminearum metabolites using UHPLC/Q-Orbitrap MS unexpectedly revealed the presence of an isomer of rubrofusarin alongside the known compound. nih.govresearchgate.net The product ions of both the precursor ions were identical to those of the rubrofusarin standard, confirming the presence of an isomer. nih.govresearchgate.net This highlights the capability of LC-MS/MS to uncover novel or unexpected compounds in complex biological extracts.

The retrospective analysis of data is another advantage of this technique. Raw data from samples can be re-processed using an in-house database to screen for the presence of specific compounds, as was done to confirm the presence of rubrofusarin in naturally contaminated grain samples. nih.govacs.org

Table 4: LC-MS/MS Parameters for the Analysis of Rubrofusarin

Parameter Description Reference
Chromatographic System Ultrahigh-Performance Liquid Chromatography (UHPLC) nih.govacs.orgacs.org
Mass Spectrometer Hybrid Quadrupole Orbital Ion Trap Mass Spectrometry (Q-Orbitrap MS) nih.govacs.orgacs.org
Ionization Mode Electrospray Ionization (ESI) nih.gov
Precursor Ion (m/z) 273.0757 [rubrofusarin + H]⁺ nih.govresearchgate.net
Application Identification and quantification of rubrofusarin and its isomer in grains. nih.govacs.orgacs.org

X-ray Crystallography for Precise Molecular Architecture Determination

The crystal structure of 1-hydroxyanthraquinone (B86950) has been determined, revealing that the anthraquinone residue is not perfectly planar. photonics.ru The dihedral angles between the central quinone ring and the side benzene (B151609) rings were found to be 4.1° and 4.8°. photonics.ru A strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen was observed, with an O-H···O distance of 1.75 Å and an O···O distance of 2.59 Å. photonics.ru

For the related naphthopyrone, rubrofusarin, crystal structure data is available in the Cambridge Structural Database (CSD) with the CCDC number 217318. nih.gov This structural information is invaluable for computational studies, such as molecular docking, which can help in understanding the interactions of these compounds with biological targets.

While a specific crystal structure for this compound was not found in the provided search results, the data for analogous compounds demonstrate the power of X-ray crystallography in providing definitive structural proof and detailed geometric parameters.

Table 5: Crystallographic Data for 1-Hydroxyanthraquinone

Parameter Value Reference
Crystal System Monoclinic photonics.ru
Space Group P2₁/c photonics.ru
Dihedral Angle (Central Ring to Side Ring 1) 4.1° photonics.ru
Dihedral Angle (Central Ring to Side Ring 2) 4.8° photonics.ru
Intramolecular H-bond (O-H···O) distance 1.75 Å photonics.ru
Intramolecular O···O distance 2.59 Å photonics.ru

Mechanistic Investigations of Biological Activities of 1,3,5 Trihydroxyanthraquinone and Its Analogs

Antimicrobial Activity and Mechanistic Pathways

The antimicrobial potential of anthraquinones, a large class of aromatic compounds derived from the anthracene (B1667546) core, has been a subject of extensive research. nih.govresearchgate.net These compounds, including 1,3,5-Trihydroxyanthraquinone and its structural analogs, are recognized for their activity against a range of microbial pathogens. nih.govresearchgate.net

While specific in vitro studies on the antibacterial efficacy of this compound are not extensively documented in the reviewed literature, the activity of its close structural analogs provides significant insight. The antibacterial spectrum of anthraquinones often includes both Gram-positive and Gram-negative bacteria. nih.gov

Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), a well-studied analog, demonstrates broad-spectrum antibacterial activity, notably against Bacillus subtilis and Staphylococcus aureus. nih.gov It has shown significant efficacy against methicillin-resistant S. aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 4 μg/mL, a potency greater than the control antibiotic oxacillin (B1211168) in that study. nih.gov Other analogs, such as 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA), have been identified as active against Gram-positive bacteria, with MIC values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for Enterococcus faecalis. nih.gov Similarly, 1,3-dihydroxy-2-methoxyanthraquinone has shown significant inhibitory action against Staphylococcus aureus with a MIC value of 18.75 μg/mL. eurekaselect.com The antibacterial mechanisms are often similar against both Gram-positive and Gram-negative bacteria. nih.gov

Interactive Table: In Vitro Antibacterial Activity of this compound Analogs

Compound Bacterium MIC (μg/mL) Reference
Emodin Methicillin-resistant S. aureus (MRSA) 4 nih.gov
Emodin Streptococcus mutans 500-2000 nih.gov
Aloe Emodin Escherichia coli 128-259 nih.gov
Aloe Emodin Pseudomonas aeruginosa 128-259 nih.gov
1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) Staphylococcus aureus 31.25 nih.gov
1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) Enterococcus faecalis 62.5 nih.gov
1,3-Dihydroxy-2-methoxyanthraquinone Staphylococcus aureus 18.75 eurekaselect.com
Digiferrol (an anthraquinone) Staphylococcus aureus 9.37 eurekaselect.com

The antifungal properties of anthraquinones have been well-established against a variety of pathogenic fungi. nih.govnih.gov An analog, 1,3,8-Trihydroxyanthraquinone, exhibited moderate antifungal activity against Candida albicans and the plant pathogen Pyricularia oryzae, both with a MIC value of 128 μg/mL. nih.gov

Other related anthraquinones isolated from Rheum emodi, including rhein, physcion, aloe-emodin, and chrysophanol (B1684469), have demonstrated antifungal activity against Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, and Aspergillus fumigatus, with MIC values ranging from 25 to 250 μg/mL. nih.gov Emodin has also been specifically noted for its selective activity against the yeast pathogen C. albicans. mdpi.com These findings suggest that the trihydroxyanthraquinone scaffold is a viable candidate for developing new antifungal agents. researchgate.net

Interactive Table: In Vitro Antifungal Activity of this compound Analogs

Compound Fungus MIC (μg/mL) Reference
1,3,8-Trihydroxyanthraquinone Candida albicans 128 nih.gov
1,3,8-Trihydroxyanthraquinone Pyricularia oryzae 128 nih.gov
Rhein Candida albicans 25-250 nih.gov
Physcion Candida albicans 25-250 nih.gov
Aloe-emodin Candida albicans 25-250 nih.gov
Chrysophanol Candida albicans 25-250 nih.gov
Rhein Aspergillus fumigatus 25-250 nih.gov

The antimicrobial mechanisms of anthraquinones are multifaceted. nih.gov The planar structure of the anthraquinone (B42736) core is a key feature that allows these molecules to intercalate with bacterial DNA, thereby disrupting DNA replication and protein synthesis. researchgate.netdeepdyve.com Other proposed mechanisms include the destruction of the bacterial cell wall, inhibition of biofilm formation, and blockage of cellular energy metabolism. nih.govnih.gov

For instance, emodin is thought to exert its broad-spectrum effects by interfering with DNA or protein synthesis. nih.gov Some anthraquinone derivatives function by disrupting the bacterial cell membrane or inhibiting critical metabolic enzymes. nih.gov Cationic anthraquinone analogs have been shown to disrupt redox processes within bacteria. nih.gov The inhibition of enzymes essential for peptidoglycan synthesis, a critical component of the bacterial cell wall, represents another key target. nih.gov

The antimicrobial potency of anthraquinone derivatives is closely linked to their chemical structure, including the number and position of substituents on the anthraquinone nucleus. nih.govrsc.org

Hydroxyl Groups: The presence and placement of hydroxyl (-OH) groups significantly influence biological activity. researchgate.net While not strictly essential for activity, hydroxylation generally increases the polarity of the molecule, which can lead to more potent antibacterial effects. nih.gov The specific arrangement of hydroxyl groups, as seen in the differences between 1,2,4-trihydroxyanthraquinone (purpurin) and 1,8-dihydroxyanthraquinone (chrysazin), affects potency. mdpi.com

Other Substituents: The addition of other functional groups, such as methyl, methoxy (B1213986), or alkyl chains, also modulates activity. nih.gov For example, the substitution of di-isopentenyl groups can enhance antibacterial activity. nih.gov Conversely, the rigid, planar structure of the anthraquinone core can decrease water solubility, potentially reducing biological activity. nih.gov

Anticancer and Cytotoxic Mechanisms

Anthraquinone derivatives are widely recognized for their potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. nih.govsemanticscholar.org

While direct studies on this compound are limited, a closely related compound, 2-methyl-1,3,5-Trihydroxyanthraquinone, was identified in a screening study as having potential anti-hepatocellular carcinoma activity. researchgate.net The anticancer effects of other analogs are well-documented. For example, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) inhibits the proliferation of several human cancer cell lines, inducing apoptosis and G2/M phase cell cycle arrest in HeLa cervical cancer cells. nih.gov This G2/M arrest is linked to the p53/p21/Cdc2-cyclin B1 signaling pathway. nih.gov

Another analog, physcion, demonstrates anti-proliferative activity by inducing a G0/G1 phase cell cycle arrest in human breast cancer cells, which is associated with the downregulation of key regulatory proteins like Cyclin D1, Cyclin A, CDK4, and CDK2. nih.govresearchgate.net Synthetic derivatives of 1,3-dihydroxy-9,10-anthraquinone have also shown significant inhibitory activity against a panel of human cancer cell lines, with evidence pointing to apoptosis as the mechanism of cell death. nih.gov Compounds like xanthopurpurin (B15295) (1,3-dihydroxyanthraquinone) and lucidin-ω-methyl ether have shown strong, selective cytotoxicity towards breast cancer cells (MCF7 and MDA-MB-231) at lower concentrations compared to normal cells. nih.gov

Interactive Table: In Vitro Cytotoxic Activity of this compound Analogs

Compound Cell Line Cancer Type IC50 (μM) Reference
Xanthopurpurin (Compound 4) MCF7 Breast Cancer 15.75 ± 1.00 nih.gov
Xanthopurpurin (Compound 4) MDA-MB-231 Breast Cancer 14.65 ± 1.45 nih.gov
Lucidin-ω-methyl ether (Compound 5) MCF7 Breast Cancer 24.10 ± 1.06 nih.gov
Lucidin-ω-methyl ether (Compound 5) MDA-MB-231 Breast Cancer 13.03 ± 0.33 nih.gov
2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) HeLa Cervical Cancer Induces G2/M arrest nih.gov

Induction of Apoptosis and Autophagy Pathways (in vitro studies)

The induction of programmed cell death, including apoptosis and autophagy, is a hallmark of many anticancer agents. While direct and extensive research on the induction of these pathways by this compound is not abundant in the available literature, the broader class of anthraquinones, to which it belongs, is known to modulate these processes.

Anthraquinone derivatives such as emodin, aloe-emodin, and chrysophanol have been reported to trigger apoptosis in various cancer cell lines. This is often characterized by classic apoptotic features such as DNA fragmentation, activation of caspases, and regulation of pro- and anti-apoptotic proteins. For instance, some flavonoids, another class of natural compounds, have been shown to induce apoptosis by shifting the Bax:Bcl-2 ratio in favor of apoptosis mdpi.com.

Autophagy, a cellular self-digestion process, has a dual role in cancer, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the nature of the therapeutic agent. Several natural compounds, including some anthraquinones, are known to induce autophagy. For example, chrysophanol has been observed to induce autophagy in oral squamous cell carcinoma cells researchgate.net. The interplay between apoptosis and autophagy is complex; in some cases, inhibiting autophagy can enhance apoptosis, suggesting a cytoprotective role for autophagy researchgate.netfrontiersin.org. Conversely, some compounds can induce autophagic cell death frontiersin.orgnih.gov. The molecular mechanisms often involve key signaling pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of both cell growth and autophagy researchgate.netnih.govnih.gov. Natural compounds have been shown to modulate this pathway, thereby influencing cancer cell fate nih.gov.

While these findings for related compounds are informative, specific studies detailing the induction of apoptosis and autophagy by this compound, including the morphological and molecular markers, are needed to fully elucidate its cellular effects.

Molecular Targets and Protein Interactions (e.g., B-Raf kinase, β-catenin, MDM2-p53, KRAS, PI3K-AKT signaling pathway, topoisomerases, DNA)

Recent research has begun to shed light on the potential molecular targets of this compound, also known as anthragallol (B1665116), and its closely related analogs. A network pharmacology study identified anthragallol as a promising anticancer constituent from the plant Rubia tinctorum. This computational analysis predicted interactions with several key proteins involved in cancer progression dntb.gov.uaresearchgate.net.

Predicted Molecular Targets of Anthragallol A network pharmacology study predicted that anthragallol may interact with the following cancer-related targets:

Phospholipase C Gamma 1 (PLCG1): A key enzyme in signal transduction.

B-cell lymphoma 2 (BCL2): A critical anti-apoptotic protein.

Cytochrome P450 1B1 (CYP1B1): An enzyme involved in the metabolism of various compounds, including carcinogens.

Estrogen Receptor 2 (ESR2): A nuclear hormone receptor.

Molecular docking studies further suggested that anthragallol forms stable interactions with the active sites of PLCG1, CYP1B1, and ESR2 dntb.gov.ua.

Furthermore, research on rubrofusarin (B1680258), a closely related methoxy derivative of nor-rubrofusarin (this compound is a precursor to nor-rubrofusarin), has identified a significant molecular target. Rubrofusarin demonstrated complete inhibition of human DNA topoisomerase II-α at a concentration of 120 µM, an activity comparable to the established anticancer drug etoposide (B1684455) physionet.org. Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription, making them important targets for cancer chemotherapy physionet.org.

While these findings point to potential mechanisms of action, direct experimental evidence confirming the interaction of this compound with other key cancer-related proteins and pathways such as B-Raf kinase, β-catenin, the MDM2-p53 interaction, KRAS, and the PI3K-AKT signaling pathway is not yet well-documented in the available scientific literature. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers nih.govnih.gov. Similarly, the Wnt/β-catenin signaling pathway is crucial in development and is often dysregulated in cancer kegg.jpnih.gov. The interaction between MDM2 and the tumor suppressor p53 is another critical target for cancer therapy, as inhibiting this interaction can reactivate p53's tumor-suppressing functions nih.gov. Further research is required to determine if this compound directly modulates these specific pathways.

Table 1: Potential Molecular Targets of this compound (Anthragallol) and Related Compounds

CompoundMolecular TargetMethod of IdentificationReported Effect
Anthragallol (this compound)PLCG1, BCL2, CYP1B1, ESR2Network Pharmacology & Molecular DockingPredicted stable binding interaction dntb.gov.uaresearchgate.net
Rubrofusarin (related compound)Human DNA Topoisomerase II-αIn vitro enzyme assayComplete inhibition at 120 µM physionet.org

In vivo Efficacy Studies in Animal Models (excluding human clinical trials)

The evaluation of a compound's effectiveness in a living organism is a critical step in drug development. This is typically achieved through in vivo efficacy studies using animal models of disease, such as cancer. These models, which can include carcinogen-induced tumors or xenografts of human cancer cell lines in immunocompromised mice, allow researchers to assess a compound's ability to inhibit tumor growth and progression in a complex biological system.

Despite the promising in vitro findings and computational predictions for this compound and its analogs, there is currently a lack of published in vivo efficacy studies specifically for this compound in animal models of cancer. Such studies would be essential to validate the anticancer potential of this compound and to determine its therapeutic window and potential for further development.

Anti-parasitic Activity and Mechanism of Action

Inhibition of Protozoan Parasites (e.g., Trypanosoma brucei) (in vitro studies)

Protozoan parasites of the genus Trypanosoma are the causative agents of human African trypanosomiasis (sleeping sickness), a devastating disease in sub-Saharan Africa. The need for new, safer, and more effective drugs is urgent due to the limitations of current therapies. Natural products are a promising source of new anti-parasitic agents.

While specific data on the inhibitory activity of this compound against Trypanosoma brucei is limited, studies on closely related anthraquinone derivatives have shown significant trypanocidal activity. For instance, a synthetic analog, 1,4,5-trihydroxyanthraquinone (B1223134), demonstrated noteworthy in vitro activity against T. brucei nih.gov. Other classes of compounds, such as certain phenolic acids and fluoroquinolones, have also been shown to inhibit the growth of these parasites in vitro nih.gov. The activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%.

Molecular Targets (e.g., trypanothione (B104310) reductase) and Binding Affinity

A key molecular target in Trypanosoma is the enzyme trypanothione reductase (TR). This enzyme is central to the parasite's unique thiol-based redox system, which protects it from oxidative stress generated by the host's immune system. Importantly, TR is absent in humans, who rely on glutathione (B108866) reductase, making TR an attractive and selective target for drug development.

Molecular docking studies have been employed to investigate the binding of anthraquinone derivatives to the active site of TR. A study on 1,4,5-trihydroxyanthraquinone, a close analog of this compound, performed molecular docking to analyze its mode of interaction with the active site of trypanothione reductase, suggesting a good binding affinity with the receptor protein nih.gov. This indicates that the anthraquinone scaffold is a viable starting point for designing TR inhibitors. Various substrate analogs and other small molecules have been shown to competitively inhibit TR, with inhibition constants (Ki) in the micromolar range.

Selectivity Profile against Parasitic vs. Mammalian Cell Lines (in vitro)

An essential characteristic of any potential anti-parasitic drug is its selectivity; it must be toxic to the parasite while having minimal effect on mammalian cells. This is often expressed as a selectivity index (SI), which is the ratio of the compound's cytotoxicity against a mammalian cell line (e.g., human embryonic kidney cells, HEK293) to its activity against the parasite. A higher SI value indicates greater selectivity and a more promising therapeutic profile.

The study on 1,4,5-trihydroxyanthraquinone reported that the compound possessed "reasonable selectivity against human cell lines" in addition to its trypanocidal activity nih.gov. While a specific SI value was not provided, this qualitative assessment is encouraging. For a compound to be considered a promising lead for anti-trypanosomal drug development, a high selectivity index is crucial.

Table 2: Summary of Anti-parasitic Activity Data for a Related Anthraquinone

CompoundParasiteActivityMolecular TargetSelectivity
1,4,5-Trihydroxyanthraquinone (analog)Trypanosoma bruceiNoteworthy in vitro activity nih.govTrypanothione Reductase (predicted via molecular docking) nih.govReasonable selectivity against human cell lines nih.gov

Anti-inflammatory Pathways

The anti-inflammatory effects of this compound and its analogs are attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators. These compounds have been investigated in various cellular models to elucidate their mechanisms of action.

Inhibition of Inflammatory Mediators (e.g., nitric oxide production in macrophages) (in vitro assays)

A crucial aspect of the anti-inflammatory response of hydroxyanthraquinones is the inhibition of nitric oxide (NO) production in macrophages. nih.govnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov In vitro assays using macrophage cell lines, such as murine RAW 264.7 cells, are commonly employed to assess the NO inhibitory potential of these compounds. nih.govfrontiersin.org

While direct data on this compound is limited, studies on its analogs provide significant insights. For instance, purpurin (B114267) (1,2,4-trihydroxyanthraquinone) has been shown to inhibit nitric oxide generation in RAW 264.7 macrophage cells. nih.gov The anti-inflammatory activity of many natural compounds is often linked to their ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgmdpi.com The mechanism often involves the downregulation of iNOS expression, which is controlled by transcription factors like NF-κB. mdpi.comresearchgate.net

Interactive Table: Inhibition of Nitric Oxide Production by Anthraquinone Analogs

Compound Cell Line Stimulant Key Findings Reference
Purpurin (1,2,4-Trihydroxyanthraquinone) RAW 264.7 LPS Inhibition of nitric oxide generation. nih.gov nih.gov
Thymoquinone (B1682898) BV2 microglia LPS Inhibited iNOS protein levels. researchgate.net
Hesperetin BV-2 microglial cells LPS Reduced NO production. nih.gov

Cellular Models for Anti-inflammatory Assessment

The evaluation of the anti-inflammatory properties of this compound and its analogs relies on various cellular models that mimic inflammatory conditions. Murine macrophage-like cell lines, such as RAW 264.7 and P388D.1, are extensively used. nih.gov These cells, when stimulated with agents like lipopolysaccharide (LPS), produce a range of inflammatory mediators, providing a robust system to test the efficacy of anti-inflammatory compounds. nih.gov

Human keratinocyte cell lines, such as HaCaT cells, are also employed, particularly for studying skin inflammation. Stimulation with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) can induce an inflammatory response in these cells, making them a suitable model to assess the effects of compounds on inflammatory skin conditions.

Antioxidant Mechanisms

The antioxidant properties of this compound and its analogs are a cornerstone of their biological activities, contributing significantly to their anti-inflammatory effects. These mechanisms involve direct scavenging of free radicals and modulation of endogenous antioxidant systems.

Free Radical Scavenging Capabilities (in vitro assays)

The ability of hydroxyanthraquinones to scavenge free radicals is a key indicator of their antioxidant potential. This activity is commonly evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.gove3s-conferences.orgnih.gov

The antioxidant capacity of these compounds is closely related to their chemical structure, particularly the number and position of hydroxyl groups. nih.govresearchgate.net For instance, purpurin (1,2,4-trihydroxyanthraquinone) has demonstrated potent scavenging activity against DPPH and ABTS radicals. nih.gov The presence of multiple hydroxyl groups enhances the ability of the molecule to donate hydrogen atoms, thereby neutralizing free radicals. nih.gov

Interactive Table: Free Radical Scavenging Activity of Anthraquinone Analogs and Related Compounds

Compound/Extract Assay Key Findings Reference
Purpurin (1,2,4-Trihydroxyanthraquinone) DPPH, ABTS Exhibited the highest antioxidative activity among the tested anthraquinones. nih.gov nih.gov
Macaranga hypoleuca ethyl acetate (B1210297) fraction DPPH, ABTS Showed high antioxidant activity with low IC50 values. e3s-conferences.orgresearchgate.net e3s-conferences.orgresearchgate.net
Vaccinium bracteatum Thunb. leaves extract DPPH, ABTS Demonstrated strong antioxidant activities. openagrar.de openagrar.de

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase)

Beyond direct radical scavenging, this compound and its analogs can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of defense against oxidative stress. nih.gov

Studies on various natural compounds have shown that they can enhance the expression and activity of these enzymes. For example, certain compounds can increase the levels of SOD, which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. researchgate.net Subsequently, CAT and GPx are responsible for the detoxification of hydrogen peroxide. nih.gov The ability to bolster these enzymatic defenses is a significant mechanism by which these compounds protect cells from oxidative damage.

Activation of Transcription Factors (e.g., Nrf2/Keap1 pathway, NF-κB pathway)

The protective effects of this compound and its analogs are also mediated through the regulation of key transcription factors that control inflammatory and antioxidant responses.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of cellular antioxidant defenses. nih.gov Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it induces the expression of a wide array of antioxidant and cytoprotective genes. nih.govelsevierpure.com Several natural compounds have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to counteract oxidative damage. researchgate.netnih.gov For example, thymoquinone has been reported to activate Nrf2/ARE signaling, leading to increased expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comresearchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. frontiersin.org Inhibition of the NF-κB signaling cascade is a key mechanism for the anti-inflammatory activity of many phytochemicals. nih.gov Compounds that can suppress the activation of NF-κB prevent the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS. mdpi.com The interplay between Nrf2 activation and NF-κB inhibition is a crucial aspect of the therapeutic potential of these compounds, as Nrf2 can negatively regulate the NF-κB pathway. frontiersin.org

Other Documented Biological Activities and Their Underlying Mechanisms (e.g., neuroprotective, hepatoprotective)

Beyond the extensively studied areas of biological activity, this compound and its analogs have demonstrated potential in other significant therapeutic areas, notably in neuroprotection and hepatoprotection. These activities are primarily attributed to their antioxidant, anti-inflammatory, and modulatory effects on various cellular signaling pathways. This section delves into the documented neuroprotective and hepatoprotective activities of these compounds and the intricate mechanisms that underpin these effects.

Anthraquinones, as a class of compounds, have been recognized for their therapeutic potential in a range of central nervous system (CNS) diseases, including cerebral ischemic stroke, Alzheimer's disease, and brain tumors. nih.govnih.gov The neuroprotective effects of these compounds are largely linked to their ability to counteract oxidative stress, reduce inflammation, and modulate pathways involved in neuronal cell death.

An analog of this compound, 1,3,8-trihydroxy-9,10-anthraquinone , has been shown to protect mouse hippocampal neuronal cells (HT22) from glutamate-induced cell death. The protective mechanism involves the inhibition of reactive oxygen species (ROS) production, a decrease in calcium ion (Ca²⁺) influx, and the prevention of lipid peroxidation. Furthermore, this analog and 3,8-dihydroxy-1-methoxy-9,10-anthraquinone effectively suppressed neuroinflammation in mouse-derived microglial cells (BV2) by reducing the production of nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Another related compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) , a lipophilic phenolic agent, has demonstrated neuroprotective effects against cerebral ischaemia/reperfusion injury. nih.gov Its mechanism of action involves the activation of the Nrf2/HO-1 pathway, a critical signaling cascade in the cellular defense against oxidative stress. nih.gov HTHQ treatment was found to decrease infarct volume, reduce neurological deficits, mitigate oxidative stress, and inhibit neuronal apoptosis. nih.gov In vitro studies using PC12 cells further confirmed that HTHQ's protective effects against hypoxia/reperfusion-induced oxidative stress and apoptosis are dependent on the Nrf2 pathway. nih.gov

The neuroprotective potential of anthraquinone analogs also extends to the inhibition of enzymes implicated in neurodegenerative diseases. For instance, helminthosporin (3-methyl-1,5,8-trihydroxyanthraquinone) , has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. nih.gov Its inhibitory activity is attributed to the specific positioning of its hydroxyl groups, which allows for key interactions within the enzyme's active site. nih.gov

Table 1: Neuroprotective Mechanisms of this compound Analogs

Compound/Analog Model System Key Mechanistic Findings
1,3,8-trihydroxy-9,10-anthraquinone Mouse hippocampal neuronal cells (HT22) Inhibition of ROS production, Ca²⁺ influx, and lipid peroxidation. nih.gov
3,8-dihydroxy-1-methoxy-9,10-anthraquinone Mouse-derived microglial cells (BV2) Reduction of nitric oxide, IL-6, and TNF-α production. nih.gov
1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) In vivo cerebral ischaemia/reperfusion; PC12 cells Activation of the Nrf2/HO-1 pathway, decreased oxidative stress and apoptosis. nih.gov
Helminthosporin (3-methyl-1,5,8-trihydroxyanthraquinone) Enzyme inhibition assays Potent inhibitor of acetylcholinesterase (AChE). nih.gov

The liver, a central organ for metabolism and detoxification, is susceptible to injury from various toxins and oxidative stress. Several natural compounds, including anthraquinones, have been investigated for their ability to protect the liver. nih.gov The hepatoprotective effects of anthraquinones are often linked to their antioxidant properties and their ability to modulate inflammatory and fibrotic pathways. nih.govnih.gov

While direct studies on the hepatoprotective mechanisms of this compound are limited, research on total anthraquinone fractions from plants like rhubarb has provided valuable insights. These fractions have demonstrated the ability to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl₄). nih.gov The protective mechanisms include the restoration of normal serum enzyme levels (e.g., ALT, AST), reduction of oxidative stress, and preservation of normal liver tissue structure. nih.govnih.gov

The underlying mechanisms for the hepatoprotective actions of anthraquinones involve the regulation of several key cellular processes. They have been shown to alleviate acute liver injury by modulating inflammation, oxidative stress, and fibrotic disorders. nih.gov For instance, some anthraquinones can reduce lipid peroxidation and promote the decomposition of collagen, thereby preventing the progression of liver fibrosis. nih.gov

It is important to note that while many anthraquinones exhibit hepatoprotective effects, some, like emodin and physcion, have been reported to induce liver toxicity at high doses through mechanisms such as the induction of endoplasmic reticulum stress and mitochondrial dysfunction. frontiersin.org This underscores the importance of the specific chemical structure in determining the biological effect of an anthraquinone.

Table 2: Hepatoprotective Mechanisms of Anthraquinones

Compound/Fraction Model System Key Mechanistic Findings
Total Anthraquinone Fraction from Rhubarb Rat hepatocytes; CCl₄-intoxicated rats Restoration of serum enzyme levels, reduction of oxidative stress, preservation of normal liver morphology. nih.gov
Rhubarb Anthraquinones Rats with acute liver injury Regulation of inflammation, oxidative stress, and fibrosis; reduction of lipid peroxidation and promotion of collagen decomposition. nih.gov

Computational Chemistry and in Silico Approaches in 1,3,5 Trihydroxyanthraquinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding modes and affinities that govern the biological activity of compounds like 1,3,5-Trihydroxyanthraquinone.

While direct molecular docking studies on this compound are not extensively documented in publicly available research, studies on closely related anthraquinone (B42736) derivatives provide valuable insights into their potential interactions with various biological targets. For instance, a study on 1,5,7-trihydroxy-3-hydroxy methyl anthraquinone , an analog of this compound, investigated its antimicrobial properties through molecular docking. nih.gov This research demonstrated the compound's potential to inhibit key bacterial enzymes such as TtgR, topoisomerase IV, and AmpC β-lactamase, with low docking energies indicating favorable binding. nih.gov

Similarly, molecular docking simulations of rubrofusarin (B1680258) , another related compound, have been conducted to explore its inhibitory potential against enzymes like protein tyrosine phosphate (B84403) 1B (PTP1B) and human monoamine oxidase A (hMAO-A). researchgate.net These studies revealed tight binding of rubrofusarin within the catalytic and allosteric sites of these enzymes, highlighting the specific interactions that contribute to its inhibitory activity. researchgate.net

In the context of antifouling applications, molecular docking has been used to assess the binding of various anthraquinones to the LuxP protein in Vibrio carchariae, a key component in bacterial quorum sensing. nih.govnih.gov This research helps in identifying anthraquinone-based compounds that can disrupt bacterial communication and prevent biofilm formation. nih.govnih.gov

These examples underscore the power of molecular docking to elucidate the ligand-target interactions of anthraquinone derivatives. The insights gained from these studies, such as binding energies and specific amino acid interactions, are crucial for understanding their mechanism of action and for the rational design of more effective therapeutic agents.

Table 1: Examples of Molecular Docking Studies on Anthraquinone Derivatives
CompoundTarget Protein(s)Key FindingsReference(s)
1,5,7-Trihydroxy-3-hydroxy methyl anthraquinoneTtgR, Topoisomerase IV, AmpC β-lactamaseLow docking energy suggesting good binding affinity and potential as an antimicrobial agent. nih.gov
RubrofusarinProtein Tyrosine Phosphate 1B (PTP1B), Human Monoamine Oxidase A (hMAO-A)Tight binding in catalytic and allosteric sites, indicating inhibitory potential. researchgate.net
Various AnthraquinonesLuxP protein (Vibrio carchariae)Identification of potential anti-fouling agents by predicting binding to a key quorum-sensing protein. nih.govnih.gov
1,4-Dihydroxyanthraquinone DerivativesTrypanothione (B104310) reductaseGood binding affinity within the active site, suggesting potential as anti-trypanosomal agents. benthamdirect.com

Pharmacophore Modeling for Activity Prediction and Lead Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This method is invaluable for virtual screening of large compound libraries and for guiding the optimization of lead compounds.

For the anthraquinone class of compounds, pharmacophore modeling has been applied to discover novel bioactive agents. For example, in the search for new anti-fouling agents, structure-based pharmacophore models have been developed from the interactions of anthraquinone derivatives with the LuxP protein. nih.gov These models, comprising features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, serve as 3D queries to screen databases for compounds with similar properties, potentially leading to the discovery of new and more potent anti-fouling compounds. nih.govnih.gov

The process typically involves:

Feature Identification: Defining the key chemical features of a known active molecule or the interaction patterns in a protein's active site. nih.gov These features can include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. targetmol.com

Model Generation: Creating a 3D arrangement of these features that represents the essential geometry for biological activity. wikipedia.orgnih.gov

Database Screening: Using the generated pharmacophore model as a filter to search large chemical databases for molecules that match the model. researchgate.netmdpi.com

Lead Optimization: Guiding the chemical modification of a lead compound to better fit the pharmacophore model, thereby enhancing its activity.

This approach allows for the efficient exploration of chemical space to identify novel compounds with desired biological activities, a strategy that could be effectively applied to discover new applications for this compound and its derivatives.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, providing insights into the conformational stability of the complex and the dynamic behavior of the ligand in the binding site over time. nih.govnih.gov This technique complements the static view provided by molecular docking and is crucial for a more accurate understanding of the binding process.

In the context of anthraquinone research, MD simulations have been employed to validate docking results and to assess the stability of ligand-protein complexes. For instance, in a study of anthraquinone derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), MD simulations were performed on the docked complexes. researchgate.netnih.gov The simulations, typically run for tens of nanoseconds, revealed that the inhibitors remained stably bound within the active site of PGAM1, confirming the interactions predicted by molecular docking. researchgate.netnih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms are often monitored during the simulation to assess the stability of the system. mdpi.comnih.gov

While specific MD simulation studies on this compound are not widely reported, the methodology is broadly applicable. An MD simulation of a this compound-protein complex would involve:

System Setup: Placing the docked complex in a simulated physiological environment, including water molecules and ions.

Simulation: Calculating the forces between all atoms in the system and solving the equations of motion to track their movements over time.

Such simulations can reveal whether the initial binding pose predicted by docking is maintained over time and can highlight the flexibility of both the ligand and the protein, providing a more realistic picture of the molecular recognition process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are important for a desired biological effect.

For anthraquinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. In a study on anthraquinone derivatives as telomerase inhibitors, a 3D-QSAR model was developed that showed good predictive power. ebi.ac.uk Similarly, for anthraquinone-based inhibitors of PGAM1, 3D-QSAR models were generated that provided insights into the structure-activity relationships of these compounds. researchgate.netnih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A collection of compounds with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is assessed using the test set and various statistical metrics.

While a specific QSAR model for this compound has not been detailed in the literature, this approach could be used to predict its activity in various biological assays, provided a suitable dataset of related compounds is available. The insights from such a model could guide the design of new this compound analogs with enhanced potency.

Table 2: Key Concepts in QSAR Modeling
ConceptDescription
Training Set A set of compounds with known activities used to build the QSAR model.
Test Set An independent set of compounds used to evaluate the predictive performance of the QSAR model.
Molecular Descriptors Numerical values that represent the chemical and physical properties of a molecule.
CoMFA/CoMSIA 3D-QSAR techniques that use steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) to correlate structure with activity.
Predictive Power The ability of a QSAR model to accurately predict the activity of compounds not used in its development.

Network Pharmacology for Multi-Target and Systems-Level Analysis

Network pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and diseases from a network perspective. nih.govnih.gov This approach is particularly well-suited for understanding the polypharmacology of natural products, which often act on multiple targets simultaneously to produce their therapeutic effects. nih.govchemrxiv.org

For a compound like this compound, network pharmacology can be used to construct and analyze a "drug-target-disease" network. nih.gov This process typically involves:

Target Prediction: Identifying potential protein targets of the compound using various computational methods, including docking and literature mining.

Network Construction: Building a network that connects the compound to its predicted targets, and these targets to associated diseases and biological pathways.

Network Analysis: Analyzing the topology of the network to identify key nodes (hubs) and pathways that are significantly affected by the compound.

While specific network pharmacology studies on this compound are limited, research on other natural products and traditional medicines demonstrates the power of this approach. nih.govnih.govnih.govnih.gov For example, network pharmacology has been used to elucidate the multi-target mechanisms of action of various herbal formulas and their active ingredients in treating complex diseases. nih.gov

By applying network pharmacology to this compound, researchers could:

Uncover previously unknown protein targets.

Understand the synergistic effects of targeting multiple pathways.

Predict potential new therapeutic applications for the compound.

Elucidate the molecular basis of its observed biological activities at a systems level.

Virtual Screening Techniques for Identification of Novel Analogs

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemrxiv.orgnih.gov This technique is a cost-effective and time-efficient alternative to high-throughput experimental screening.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. rsc.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand to find other compounds with similar properties (e.g., using pharmacophore models or chemical similarity).

In the context of anthraquinones, virtual screening has been used to identify novel bioactive compounds. For instance, a library of naturally occurring anthraquinones was screened to find potential anti-fouling agents. nih.gov This study used molecular docking to assess the binding of these compounds to the LuxP protein, leading to the identification of several promising candidates. nih.govnih.gov

If this compound were to be used as a starting point for discovering novel analogs, the following virtual screening workflow could be employed:

Library Selection: Choosing a large, diverse library of chemical compounds to screen.

Screening: Applying either SBVS (if a relevant target structure is known) or LBVS (using this compound as the reference) to filter the library.

Hit Selection: Selecting the top-ranking compounds based on docking scores or similarity metrics for further investigation.

Experimental Validation: Testing the selected hits in biological assays to confirm their activity.

This approach can significantly accelerate the discovery of new and improved analogs of this compound with desired therapeutic properties.

Future Research Directions and Translational Perspectives

Development of Novel, Efficient, and Sustainable Synthetic Pathways for 1,3,5-Trihydroxyanthraquinone and its Derivatives

The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh conditions and the use of toxic reagents. Modern synthetic chemistry offers opportunities to develop greener and more sustainable alternatives.

Key research focuses in this area include:

Green Catalysis: Investigating the use of solid acid catalysts and aqueous media to facilitate the synthesis of anthraquinone (B42736) derivatives. researchgate.nettandfonline.comresearchgate.net These methods aim to reduce the reliance on hazardous solvents and reagents, offering a more environmentally benign approach. tandfonline.com For instance, the use of alum (KAl(SO4)2·12H2O) in water has been shown to be an effective and inexpensive catalyst for the synthesis of some anthraquinone derivatives at room temperature. tandfonline.comresearchgate.net

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel. This approach improves efficiency by minimizing purification steps and reducing solvent waste. tandfonline.com

Biocatalysis: Exploring the use of enzymes or whole-cell systems to catalyze the synthesis of this compound. This can lead to highly selective and efficient processes under mild reaction conditions.

Synthesis StrategyKey FeaturesPotential Advantages
Green Catalysis Use of solid acid catalysts, aqueous media. researchgate.nettandfonline.comresearchgate.netReduced environmental impact, use of inexpensive and readily available catalysts. tandfonline.com
One-Pot Syntheses Multiple reaction steps in a single vessel. tandfonline.comIncreased efficiency, reduced waste.
Biocatalysis Use of enzymes or microorganisms.High selectivity, mild reaction conditions.

In-depth Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

While the polyketide pathway is the known route for the biosynthesis of many anthraquinones, the specific enzymes and regulatory networks involved in the formation of this compound are not fully understood. Future research should aim to identify and characterize these components.

Priorities for investigation include:

Enzyme Discovery: Identifying the specific polyketide synthases (PKSs), cyclases, and tailoring enzymes responsible for the synthesis of the this compound scaffold.

Regulatory Mechanisms: Uncovering the genetic and environmental factors that regulate the expression of the biosynthetic genes. This includes understanding the role of transcription factors and signaling molecules in controlling the production of the compound. For instance, in other plant secondary metabolite pathways like anthocyanin biosynthesis, the SnRK1 protein kinase acts as a metabolic sensor to repress biosynthesis under energy-depleting conditions. nih.gov Similar regulatory hubs may exist for anthraquinone production.

Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer microorganisms or plants for the enhanced production of this compound. This could involve the overexpression of key biosynthetic genes or the knockout of competing pathways. nih.govnih.gov

Discovery and Characterization of New Molecular Targets and Signaling Pathways Affected by this compound

To fully understand the therapeutic potential of this compound, it is crucial to identify its molecular targets and the signaling pathways it modulates.

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking to identify the proteins that directly interact with this compound.

Pathway Analysis: Investigating the downstream effects of these interactions on cellular signaling pathways. This could involve studying changes in protein phosphorylation, gene expression, and metabolite levels. For example, other quinone compounds like Thymoquinone (B1682898) have been shown to modulate pathways such as PI3K/AKT/mTOR and NF-κB. nih.gov

Phenotypic Screening: Utilizing high-throughput screening of cell lines to identify novel biological activities and therapeutic applications for this compound and its derivatives.

Application of Advanced Analytical Techniques for Comprehensive Metabolomic and Interactomic Profiling

The application of advanced analytical techniques is essential for a comprehensive understanding of the biological effects of this compound.

Key technologies and their applications include:

Metabolomics: Using platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to obtain a global profile of the metabolic changes induced by the compound in cells or organisms. nih.govnih.gov This can provide insights into its mechanism of action and potential off-target effects. nih.gov

Interactomics: Employing techniques such as yeast two-hybrid screening and co-immunoprecipitation coupled with mass spectrometry to map the protein-protein interaction networks that are perturbed by this compound.

Imaging Mass Spectrometry: Visualizing the spatial distribution of this compound and its metabolites within tissues and cells, providing valuable information about its bioavailability and target engagement. nih.gov

Analytical TechniqueApplication in this compound Research
Metabolomics (MS, NMR) Comprehensive profiling of metabolic changes induced by the compound. nih.govnih.gov
Interactomics Mapping of protein-protein interaction networks affected by the compound.
Imaging Mass Spectrometry Visualization of the compound and its metabolites in tissues and cells. nih.gov

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Anthraquinone Scaffolds

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of new drug candidates. nih.govresearchgate.net

These computational approaches can be applied to:

De Novo Design: Using generative models to design novel anthraquinone derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net These models can learn the complex relationships between chemical structure and biological activity to propose new molecules. researchgate.net

QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries.

Predictive Toxicology: Using AI algorithms to predict the potential toxicity and adverse effects of new anthraquinone derivatives, helping to prioritize the most promising candidates for further development.

Exploration of Material Science Applications for this compound

The unique photophysical and electrochemical properties of the anthraquinone core suggest that this compound and its derivatives may have applications in material science.

Potential areas for investigation include:

Organic Electronics: Anthraquinones are being explored as sustainable materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The specific substitution pattern of this compound could be investigated for its electronic properties.

Sensors: Developing chemosensors based on the ability of the hydroxyl and quinone groups to interact with specific analytes.

Dyes and Pigments: Investigating the use of this compound as a natural and sustainable colorant, building on the historical use of other anthraquinones as dyes.

Q & A

Q. What are the established synthetic routes for 1,3,5-Trihydroxyanthraquinone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or hydroxylation of anthraquinone precursors. For example, anthraquinone derivatives can be synthesized via sequential hydroxylation using sulfuric acid and boric acid as catalysts under controlled temperatures (60–80°C). Optimization includes adjusting stoichiometry (e.g., molar ratios of hydroxylating agents) and reaction time (12–24 hours). Post-synthesis purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 solvent) confirm hydroxyl group positions and aromatic proton environments.
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) assess purity (>98%) and detect trace impurities.
  • Mass Spectrometry : High-resolution LC-MS (ESI+ mode) validates molecular weight (MW: 270.22 g/mol) and fragmentation patterns.
  • UV-Vis Spectroscopy : Absorption maxima at 254 nm and 410 nm confirm anthraquinone conjugation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound in soil ecosystems?

  • Methodological Answer :
  • Soil Microcosm Setup : Spike uncontaminated loam soil (pH 7–8, 8–10% organic matter) with this compound (100–1000 mg/kg). Use sterile controls to distinguish biotic/abiotic degradation .
  • Metabolite Tracking : Extract soil samples at intervals (e.g., 7, 14, 30 days) and analyze via LC-MS/MS for hydroxylated or ring-cleavage products.
  • Microbial Community Analysis : Perform 16S rDNA sequencing (PCR-DGGE or Illumina) to identify bacteria (e.g., Pseudomonas spp.) associated with degradation .

Q. What strategies are recommended for resolving contradictory data in studies measuring the antioxidant activity of this compound?

  • Methodological Answer :
  • Standardized Assays : Use DPPH/ABTS radical scavenging assays with controlled pH (7.4) and temperature (25°C). Normalize results to Trolox equivalents.
  • Control Variables : Document solvent effects (e.g., DMSO vs. ethanol), sample preparation (sonication time), and light exposure, which influence redox activity.
  • Cross-Validation : Compare results with structurally related anthraquinones (e.g., emodin or chrysophanol) to identify structure-activity trends .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., human topoisomerase II). Set grid parameters to cover active sites.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., hydroxyl groups with Glu/Arg residues).
  • QSAR Models : Correlate substituent positions (meta vs. para hydroxyls) with inhibitory activity using regression analysis .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store waste in labeled containers for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.